molecular formula C11H14O2S B14069826 1-(2-Ethoxy-5-mercaptophenyl)propan-2-one

1-(2-Ethoxy-5-mercaptophenyl)propan-2-one

Cat. No.: B14069826
M. Wt: 210.29 g/mol
InChI Key: BESAJHWKZJHSFC-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-5-mercaptophenyl)propan-2-one typically involves the reaction of 2-ethoxy-5-mercaptophenol with propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxy-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxy-5-mercaptophenyl)propan-2-one is unique due to the presence of both ethoxy and mercapto groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(2-ethoxy-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-13-11-5-4-10(14)7-9(11)6-8(2)12/h4-5,7,14H,3,6H2,1-2H3

InChI Key

BESAJHWKZJHSFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S)CC(=O)C

Origin of Product

United States

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